molecular formula C12H13ClN4O2S B14112242 N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide

N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide

Cat. No.: B14112242
M. Wt: 312.78 g/mol
InChI Key: GIYJFMJNJOSXNC-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and an amino group, which is further linked to a benzyl group and a methanesulfonamide moiety. It is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.

    Chlorination: The pyrimidine ring is chlorinated at the 6-position using reagents like phosphorus oxychloride.

    Amination: The chloro-substituted pyrimidine is then reacted with an amine, such as 3-aminobenzylamine, to introduce the amino group at the 4-position.

    Sulfonamide Formation: The final step involves the reaction of the amino-substituted pyrimidine with methanesulfonyl chloride to form the methanesulfonamide moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison: N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide is unique due to its specific substitution pattern and the presence of the methanesulfonamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13ClN4O2S

Molecular Weight

312.78 g/mol

IUPAC Name

N-[[3-[(6-chloropyrimidin-4-yl)amino]phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C12H13ClN4O2S/c1-20(18,19)16-7-9-3-2-4-10(5-9)17-12-6-11(13)14-8-15-12/h2-6,8,16H,7H2,1H3,(H,14,15,17)

InChI Key

GIYJFMJNJOSXNC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl

Origin of Product

United States

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